

Physical and chemical properties of Aceritannin

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Compound of Interest

Compound Name: *Aceritannin*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Aceritannin**

Introduction

Aceritannin, also known as Ginnalin A, is a gallotannin, a type of hydrolyzable tannin.^{[1][2]} It is a naturally occurring polyphenolic compound found in various species of the Acer (maple) genus, such as *Acer tataricum*, *Acer rubrum*, and *Acer pycnanthum*.^{[1][3]} Structurally, it is identified as 2,6-di-O-galloyl-1,5-anhydro-D-glucitol.^[1] As a member of the tannin family, **Aceritannin** exhibits a range of biological activities, including potent antioxidant and enzyme-inhibitory effects, which are of significant interest to researchers in medicinal chemistry and drug development.^{[1][2]} This guide provides a comprehensive overview of the core physical and chemical properties of **Aceritannin**, detailed experimental protocols for its study, and visualizations of its known biological pathways.

Chemical and Physical Properties

The chemical and physical characteristics of **Aceritannin** are fundamental to its isolation, identification, and biological function. These properties are summarized in the tables below.

Chemical Identification

Property	Value	Reference
IUPAC Name	[(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate	[3][4]
Synonyms	Ginnalin A, 2,6-di-O-galloyl-1,5-anhydro-D-glucitol	[1][3]
CAS Number	76746-56-0	[1][5]
Molecular Formula	C ₂₀ H ₂₀ O ₁₃	[3][4]
Molecular Weight	468.37 g/mol	[1]
Exact Mass	468.09039069 Da	[3][4]

Physicochemical Data

Property	Value	Reference
Solubility	Freely soluble in water, alcohol, glycerol, and acetone. Sparingly soluble in chloroform and ethyl acetate.	[6]
Appearance	Typically an amorphous powder.	[7]
Taste	Astringent and bitter, characteristic of tannins.	[7]
Storage (Powder)	-20°C for up to 3 years.	[5]
Storage (in Solvent)	-80°C for up to 1 year.	[5]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of **Aceritannin**. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance

(NMR) spectroscopy are the most reliable methods for distinguishing **Aceritannin** from its structurally similar analogues.^[1]

Technique	Data and Interpretation	Reference
Mass Spectrometry (LC-MS)	Precursor Ion ($[M+H]^+$): 469.0967. Fragmentation: Key fragments at m/z 153.0179 (gallic acid) and 125.0227 are observed, corresponding to the loss of the galloyl moieties.	[3]
^1H NMR	Provides information on the chemical shift, integration, and coupling constants of protons, allowing for the determination of the proton environment within the molecule.	[1]
^{13}C NMR	Reveals the chemical shift of each carbon atom, confirming the carbon skeleton of the 1,5-anhydro-D-glucitol core and the galloyl groups.	[1]
COSY (Correlation Spectroscopy)	Establishes correlations between coupled protons, helping to map out the spin systems within the glucitol ring.	[1]
HSQC (Heteronuclear Single Quantum Coherence)	Shows correlations between directly bonded ^1H and ^{13}C atoms, assigning protons to their respective carbons.	[1]
HMBC (Heteronuclear Multiple Bond Correlation)	Identifies long-range (2-3 bond) correlations between ^1H and ^{13}C , crucial for confirming the attachment points of the galloyl groups to the glucitol core.	[1]

Experimental Protocols

The following protocols provide standardized methodologies for the extraction, purification, and analysis of **Aceritannin** from plant material.

Protocol 1: Extraction and Isolation of Aceritannin

This protocol is based on general methods for extracting tannins from plant bark or leaves.^[7]
^[8]

- **Material Preparation:** Collect fresh leaves or bark from an Acer species. Air-dry the material in the shade to prevent degradation of phenolic compounds, then grind it into a coarse powder.
- **Solvent Extraction:**
 - Macerate 100 g of the dried powder in 1 L of 80% aqueous acetone at room temperature for 24 hours with occasional stirring.
 - Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
 - Repeat the extraction process on the residue two more times to ensure complete extraction.
 - Combine the filtrates.
- **Solvent Removal:** Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the acetone.
- **Liquid-Liquid Partitioning:**
 - Transfer the resulting aqueous solution to a separatory funnel.
 - Perform successive partitioning with n-hexane to remove lipids and chlorophyll, followed by chloroform to remove less polar compounds. Discard the organic layers.
 - Extract the remaining aqueous phase with ethyl acetate. The ethyl acetate fraction will contain the tannins, including **Aceritannin**.

- Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield a crude tannin extract.

Protocol 2: Purification by Column Chromatography

- Stationary Phase Preparation: Pack a glass column with Sephadex LH-20 or a similar size-exclusion chromatography resin, equilibrated with the initial mobile phase (e.g., ethanol).
- Sample Loading: Dissolve the crude tannin extract in a minimal amount of the mobile phase and load it onto the column.
- Elution: Elute the column with a gradient of ethanol in water, or a similar solvent system. Start with a low concentration of the organic solvent and gradually increase it.
- Fraction Collection: Collect fractions of the eluate using a fraction collector.
- Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:formic acid:water) and a visualizing agent (e.g., ferric chloride spray, which turns tannins blue-black).[9]
- Pooling and Concentration: Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent to obtain purified **Aceritannin**.

Protocol 3: Analytical Characterization by HPLC-MS

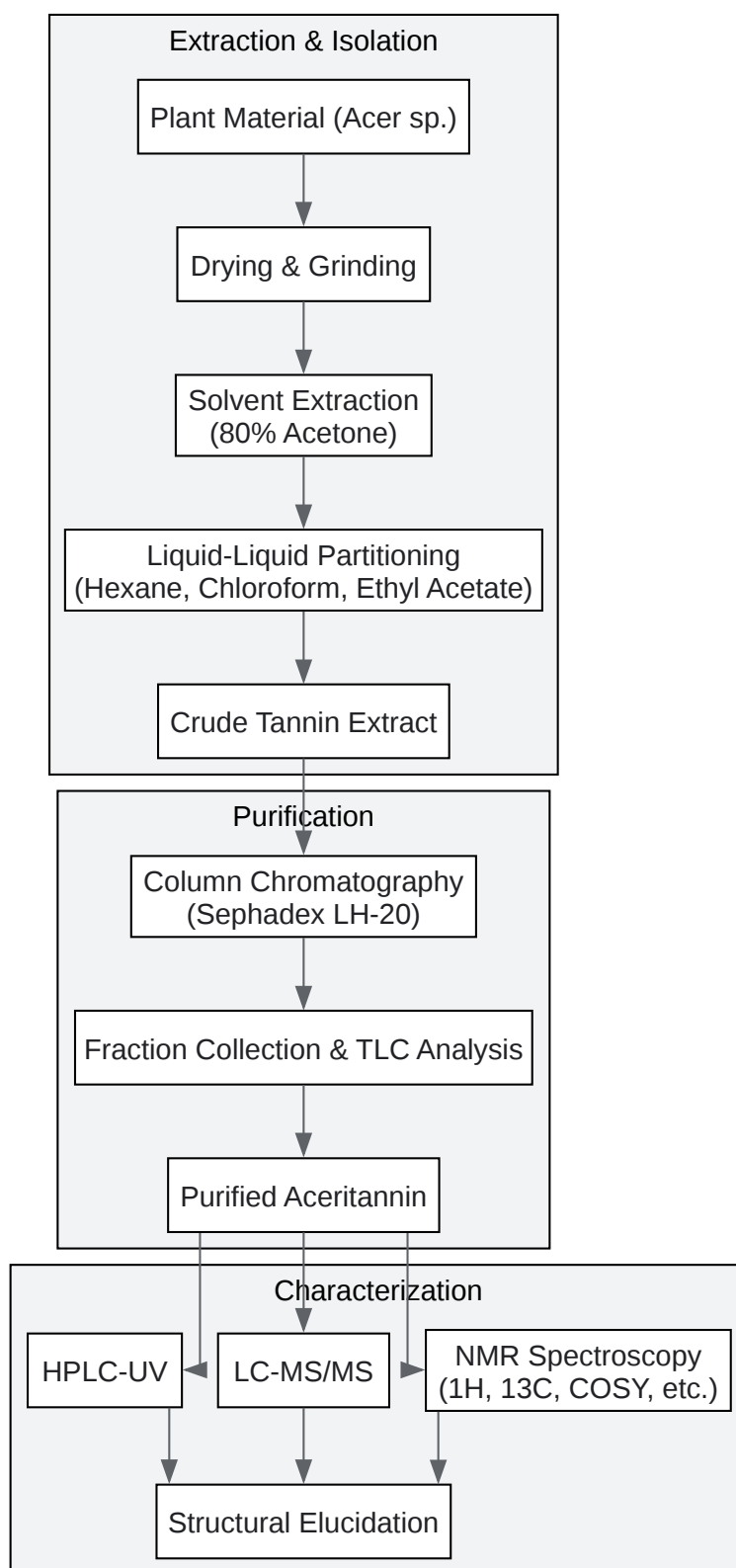
- Sample Preparation: Prepare a standard solution of the purified **Aceritannin** in methanol at a concentration of 1 mg/mL.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV-Vis detector at 280 nm.

- Mass Spectrometry Conditions (ESI-MS):
 - Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
 - Scan Range: m/z 100-1000.
 - Analysis: Confirm the molecular weight by identifying the $[M-H]^-$ or $[M+H]^+$ ion and analyze the fragmentation pattern in MS/MS mode to confirm the structure.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, purification, and identification of **Aceritannin**.

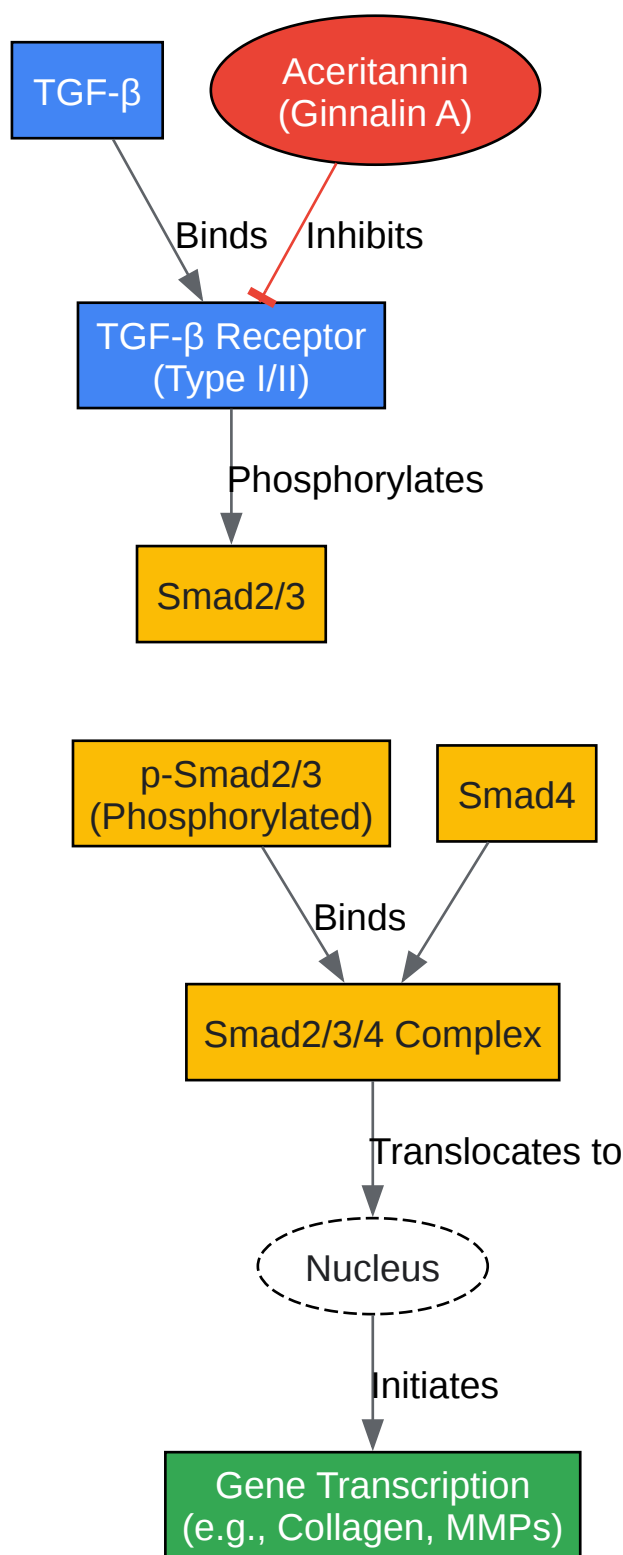


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Caption: Workflow for **Aceritannin** extraction, purification, and characterization.

Biological Activity: Modulation of TGF- β Signaling

Aceritannin (Ginnalin A) has been shown to modulate the Transforming Growth Factor-beta (TGF- β)/Smad signaling pathway.[1] This pathway is critical in cellular processes such as growth, differentiation, and extracellular matrix synthesis. The diagram below illustrates the inhibitory effect of **Aceritannin** on this pathway.



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Caption: **Aceritannin's** inhibition of the TGF-β/Smad signaling pathway.

Conclusion

Aceritannin is a well-defined gallotannin with significant potential for pharmacological research. Its chemical and physical properties are well-characterized, enabling its reliable isolation and identification. The compound's known biological activities, such as its antioxidant properties and its ability to modulate key signaling pathways like TGF- β /Smad, make it a valuable target for further investigation in drug discovery and development. The standardized protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this promising natural product.

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